molecular formula C19H24N4O2S B2969700 N,N-dimethyl-4-{[(2-phenyl-1,3-thiazol-4-yl)formamido]methyl}piperidine-1-carboxamide CAS No. 2034295-25-3

N,N-dimethyl-4-{[(2-phenyl-1,3-thiazol-4-yl)formamido]methyl}piperidine-1-carboxamide

Cat. No.: B2969700
CAS No.: 2034295-25-3
M. Wt: 372.49
InChI Key: FBBGRNGWFCYMMZ-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-{[(2-phenyl-1,3-thiazol-4-yl)formamido]methyl}piperidine-1-carboxamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a formamido group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-{[(2-phenyl-1,3-thiazol-4-yl)formamido]methyl}piperidine-1-carboxamide typically involves multiple steps. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the formamido group and the piperidine ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{[(2-phenyl-1,3-thiazol-4-yl)formamido]methyl}piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N,N-dimethyl-4-{[(2-phenyl-1,3-thiazol-4-yl)formamido]methyl}piperidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.

    Thiazole derivatives: Compounds with variations in the substituents on the thiazole ring, which can affect their biological properties.

Uniqueness

N,N-dimethyl-4-{[(2-phenyl-1,3-thiazol-4-yl)formamido]methyl}piperidine-1-carboxamide is unique due to its specific combination of functional groups and the presence of both the thiazole and piperidine rings

Properties

IUPAC Name

N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-22(2)19(25)23-10-8-14(9-11-23)12-20-17(24)16-13-26-18(21-16)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBGRNGWFCYMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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